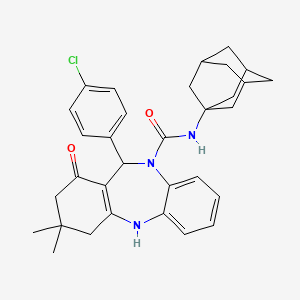

C32H36ClN3O2

Description

The compound with the molecular formula C32H36ClN3O2 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Properties

Molecular Formula |

C32H36ClN3O2 |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

N-(1-adamantyl)-6-(4-chlorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide |

InChI |

InChI=1S/C32H36ClN3O2/c1-31(2)17-25-28(27(37)18-31)29(22-7-9-23(33)10-8-22)36(26-6-4-3-5-24(26)34-25)30(38)35-32-14-19-11-20(15-32)13-21(12-19)16-32/h3-10,19-21,29,34H,11-18H2,1-2H3,(H,35,38) |

InChI Key |

OGPGTLUQEZRCMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC45CC6CC(C4)CC(C6)C5)C7=CC=C(C=C7)Cl)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C32H36ClN3O2 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of This compound is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves the use of automated systems to monitor and adjust the reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C32H36ClN3O2: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

C32H36ClN3O2: has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and treat certain diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of C32H36ClN3O2 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C32H36ClN3O2 include other organic molecules with comparable structures and properties. These may include compounds with similar functional groups or those that undergo similar types of chemical reactions.

Uniqueness

The uniqueness of This compound lies in its specific structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds. These unique characteristics make it a valuable subject of study and application in various fields.

Biological Activity

The compound with the molecular formula C32H36ClN3O2 is a member of a class of compounds that have garnered attention for their biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships based on recent studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a chlorinated aromatic ring and a triazole moiety. These structural features are significant as they often correlate with enhanced biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Efficacy : The compound has been evaluated against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. In particular, derivatives showed submicromolar activity against these strains, which is comparable to clinically used antibiotics such as ampicillin and rifampicin .

- Mycobacterial Activity : The compound also demonstrated effectiveness against mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis. This suggests potential applications in treating infections caused by resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. The cytotoxic effects of this compound were tested on several cancer cell lines and primary mammalian cells:

- Cancer Cell Lines : The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent. For example, certain derivatives showed significant cytotoxic effects while maintaining low toxicity towards normal cells .

- Primary Cells : The evaluation of primary porcine monocyte-derived macrophages revealed that some derivatives had negligible cytotoxic effects, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

- Halogen Substitution : The introduction of halogens (like chlorine) into the molecular structure has been shown to enhance antibacterial activity. This is consistent with findings from studies on similar compounds where halogenated derivatives exhibited superior efficacy against bacterial strains .

- Lipophilicity : The lipophilicity of the compound was experimentally determined and correlated with its biological activity. Higher lipophilicity often enhances membrane permeability, facilitating better interaction with microbial targets .

Study 1: Antimicrobial Activity Evaluation

A series of synthesized compounds based on this compound were evaluated for their antimicrobial properties. The study found that:

- Compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains.

- The most potent derivatives were identified as candidates for further development in clinical applications.

Study 2: Cytotoxicity Profiling

Another investigation focused on the cytotoxic effects of these compounds across various cancer cell lines:

- A comparative analysis revealed that certain modifications led to increased selectivity towards cancer cells while sparing normal cells.

- This study emphasized the importance of structural modifications in optimizing therapeutic efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.